3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an imidazo[1,2-c]quinazolin-2-yl group, a propanamide group, a methoxyphenyl group, and a fluorophenyl group. These groups are likely to confer specific chemical and physical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, amide groups, and sulfur and fluorine atoms would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be involved in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, while its melting and boiling points would depend on the strength of intermolecular forces .科学的研究の応用
Synthesis and Biological Properties
Quinazoline derivatives have been synthesized and evaluated for their biological properties, including their effects on brain monoamine oxidase (MAO) activity and antitumor activities. Studies have shown that some quinazoline compounds inhibit 5-HT deamination and possess moderate therapeutic effects in suppressing tumor growth in mouse models. This suggests their potential in the development of treatments for various conditions, including cancer (Markosyan et al., 2008).
Antibacterial Evaluation
Quinazoline derivatives have also been synthesized and tested for their antibacterial properties. An efficient synthesis route has been reported for novel quinazoline compounds, which were evaluated against bacterial strains, indicating potential applications in combating bacterial infections (Geesi et al., 2020).
Anticancer Activity
The synthesis and evaluation of quinazoline derivatives for their anticancer activity have been a significant area of research. Some derivatives have been identified with considerable in vitro anticancer activity against specific cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (Tumosienė et al., 2020).
Radiosensitizers
Quinazoline derivatives have been studied for their effectiveness as radiosensitizers. These compounds have shown considerable activity against cancer cell lines, enhancing the effectiveness of radiation therapy. This research points towards the development of more effective cancer treatments by combining quinazoline derivatives with conventional therapies (Majalakere et al., 2020).
Antiulcer Activity
Research has also explored the antiulcer activity of quinazoline derivatives. Compounds have been synthesized and tested against various models of induced ulcers, with some showing higher activity than standard treatments like omeprazole. This suggests potential applications of quinazoline derivatives in treating gastric ulcers (Patil et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-36-21-11-9-18(10-12-21)16-30-25(34)14-13-24-27(35)33-26(31-24)22-7-2-3-8-23(22)32-28(33)37-17-19-5-4-6-20(29)15-19/h2-12,15,24H,13-14,16-17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXKNIUTHDEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。